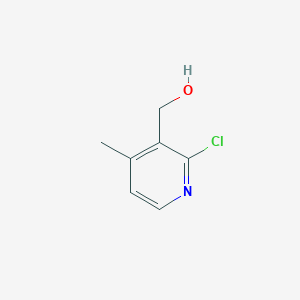

(2-Chloro-4-methylpyridin-3-yl)methanol

Vue d'ensemble

Description

(2-Chloro-4-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C(_7)H(_8)ClNO It is a derivative of pyridine, characterized by a chloro group at the second position, a methyl group at the fourth position, and a hydroxymethyl group at the third position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylpyridin-3-yl)methanol typically involves the chlorination of 4-methylpyridine followed by a hydroxymethylation reaction. One common method includes:

Chlorination: 4-methylpyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) to introduce the chloro group at the second position.

Hydroxymethylation: The resulting 2-chloro-4-methylpyridine is then subjected to a hydroxymethylation reaction using formaldehyde (HCHO) and a base like sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: The compound can be reduced to form (2-Chloro-4-methylpyridin-3-yl)methane using reducing agents like lithium aluminum hydride (LiAlH(_4)).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide (NaN(_3)) or thiourea (NH(_2)CSNH(_2)) in polar solvents.

Major Products:

Oxidation: (2-Chloro-4-methylpyridin-3-yl)aldehyde or (2-Chloro-4-methylpyridin-3-yl)carboxylic acid.

Reduction: (2-Chloro-4-methylpyridin-3-yl)methane.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

(2-Chloro-4-methylpyridin-3-yl)methanol has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The mechanism of action is believed to involve the inhibition of key enzymes or disruption of essential cellular processes in microbes.

Anticancer Properties

Studies have also investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 25 |

The proposed mechanism involves modulation of signaling pathways related to cell growth and apoptosis, suggesting potential as a lead compound in cancer therapy.

Agrochemical Applications

In agrochemistry, this compound has been explored for its herbicidal properties. It is effective against certain weeds while demonstrating low phytotoxicity to crops such as corn and wheat.

Herbicidal Activity

Research indicates that this compound can selectively control a range of weeds, making it valuable for sustainable agricultural practices.

Table 3: Herbicidal Efficacy

| Weed Type | Effectiveness |

|---|---|

| Green foxtail | Effective |

| Common lambsquarters | Effective |

| Velvetleaf | Effective |

A patent describes its use in herbicide compositions, highlighting its ability to control broadleaf weeds while minimizing damage to cereal crops .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. Results demonstrated superior activity against both bacterial and fungal strains compared to other derivatives, indicating its potential as a lead compound for drug development.

Investigation into Anticancer Mechanisms

Another research effort focused on understanding the anticancer mechanisms of this compound in breast cancer cells. The study found that treatment with the compound led to increased apoptosis and reduced cell viability, suggesting it may act through the induction of programmed cell death pathways.

Mécanisme D'action

The mechanism by which (2-Chloro-4-methylpyridin-3-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the specific derivative or application being studied.

Comparaison Avec Des Composés Similaires

(2-Chloro-4-pyridinyl)methanol: Similar structure but lacks the methyl group at the fourth position.

(4-Chloro-pyridin-2-yl)methanol: Similar structure but with the chloro and hydroxymethyl groups swapped.

Uniqueness: (2-Chloro-4-methylpyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both chloro and hydroxymethyl groups on the pyridine ring provides a versatile platform for further chemical modifications, making it valuable in synthetic chemistry.

Activité Biologique

(2-Chloro-4-methylpyridin-3-yl)methanol is an organic compound with a unique chemical structure that includes a pyridine ring substituted with a chlorine atom and a hydroxymethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₇H₈ClNO

- Molecular Weight : Approximately 159.60 g/mol

- Physical State : The compound appears as a colorless to pale yellow liquid or solid depending on the conditions.

- Solubility : Soluble in polar solvents like methanol, indicating potential bioavailability in biological systems.

The biological activity of this compound is believed to involve its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxymethyl group allows for nucleophilic substitution reactions, while the chlorine atom may participate in electrophilic reactions, influencing the compound's reactivity and binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

In addition to antibacterial properties, this compound has also demonstrated antifungal activity. Studies suggest that it can inhibit fungal growth by targeting specific enzymes critical for cell wall integrity and function .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. It appears to induce apoptosis in certain types of cancer cells, which may be mediated through the activation of apoptotic pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, suggesting moderate antibacterial activity .

- Cytotoxicity Assessment : In a study assessing cytotoxicity against human cancer cell lines, this compound showed IC50 values ranging from 20 to 40 µM, indicating significant potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Antimicrobial Activity | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| This compound | C₇H₈ClNO | Moderate | 20 - 40 |

| (6-Chloro-4-methylpyridin-3-yl)methanol | C₇H₈ClNO | Low | 50 - 70 |

| (2,4-Dichloro-6-methylpyridin-3-yl)methanol | C₇H₇Cl₂NO | High | 10 - 30 |

Propriétés

IUPAC Name |

(2-chloro-4-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKJXQIITJQALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.